DPP23

Description

Properties

IUPAC Name |

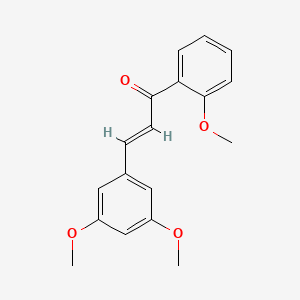

(E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-10-13(11-15(12-14)21-2)8-9-17(19)16-6-4-5-7-18(16)22-3/h4-12H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFOQEQVYUWQBQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DPP23 mechanism of action in cancer cells

An in-depth guide for researchers, scientists, and drug development professionals on the core mechanisms of action of DPP23 in cancer cells.

Introduction

Recent research has highlighted the potential of a synthetic polyphenol derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, referred to as this compound, as a promising anti-cancer agent. This document provides a detailed overview of its mechanism of action, supported by experimental data and methodologies. It is important to distinguish this compound from the Dipeptidyl Peptidase (DPP) family of enzymes, which are also implicated in cancer but represent a different class of molecules. This guide will primarily focus on the synthetic compound this compound and will also provide a brief overview of the role of the DPP enzyme family in cancer for clarity.

Part 1: The Synthetic Polyphenol this compound

This compound is a novel chalcone (B49325) derivative that has demonstrated selective cytotoxicity towards various cancer cell lines while showing minimal toxicity to normal tissues in some studies.[1] Its anti-cancer effects are attributed to its ability to modulate several key signaling pathways involved in cell survival, proliferation, metastasis, and apoptosis.

Mechanism of Action in Cancer Cells

This compound exerts its anti-tumor effects through multiple mechanisms, including the induction of the Unfolded Protein Response (UPR), generation of Reactive Oxygen Species (ROS), and inhibition of metastatic signaling pathways.

1. Induction of the Unfolded Protein Response (UPR) and Apoptosis:

This compound has been shown to selectively induce apoptosis in cancer cells through the UPR pathway.[1][2] The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, which often have a high rate of protein synthesis, the UPR can be a vulnerable target. This compound appears to exploit this by inducing ER stress to a level that pushes the cancer cells towards apoptosis. This is often a caspase-dependent process.[1]

2. Generation of Reactive Oxygen Species (ROS):

A key mechanism of this compound's anti-cancer activity is the selective generation of ROS in cancer cells.[1] Cancer cells are often more sensitive to increases in ROS levels compared to normal cells. The accumulation of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.[1]

3. Inhibition of Metastasis via the Akt–IKK–NF-κB–MMP-9 Axis:

In breast cancer cells, this compound has been demonstrated to inhibit tumor invasion and metastasis by targeting the Akt–IKK–NF-κB–MMP-9 signaling pathway.[2]

-

Akt Inhibition: this compound is predicted to bind to the catalytic domain of Akt2, a key kinase in the PI3K-Akt signaling pathway that is frequently overactive in cancer.[2]

-

NF-κB Inhibition: By inhibiting Akt, this compound prevents the activation of IKK, which is an upstream regulator of the transcription factor NF-κB.[2]

-

MMP-9 Downregulation: NF-κB is a critical regulator of Matrix Metalloproteinase-9 (MMP-9) expression. MMP-9 is an enzyme that degrades the extracellular matrix, a key step in tumor invasion and metastasis. This compound was found to reduce TNFα-induced MMP-9 mRNA expression at the transcriptional level.[2]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies on this compound's effects on cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 5.9 | [1] |

| HLaC 78 | Head and Neck Squamous Cell Carcinoma | 10.4 | [1] |

| Cal 27 | Head and Neck Squamous Cell Carcinoma | 6.9 | [1] |

| hBMSC | Human Bone Marrow Stem Cells (non-cancerous) | 12.1 | [1] |

Table 2: In Vivo Anti-Metastatic Effect of this compound

| Animal Model | Cancer Cell Line | Treatment | Outcome | Reference |

| Mouse syngeneic intrasplenic metastasis model | 4T1 mouse mammary carcinoma | 10 mg/kg this compound daily for 7 days | Significant suppression of experimental liver metastasis | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Cell Viability Assay (MTT Assay): [1]

-

Seed cells (e.g., FaDu, HLaC 78, Cal 27) onto 24-well plates at a concentration of 1x10^5 cells/ml.

-

Treat cells with various concentrations of this compound for 24 hours. Use dimethyl sulfoxide (B87167) (DMSO) as a control.

-

Add [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] (MTT) solution to each well.

-

Incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine cell viability.

Apoptosis Measurement (Annexin V-Propidium Iodide Assay): [1]

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-labeled Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Metastasis Model: [2]

-

Inject 4T1 mouse mammary carcinoma cells into the spleen of mice (intrasplenic injection).

-

On day 1 post-injection, randomly divide the mice into a control group (receiving phosphate-buffered saline) and a treatment group.

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily for a set period (e.g., 7 days).

-

Euthanize the mice on a specified day (e.g., day 8).

-

Excise the liver and count the metastatic nodules to assess the anti-metastatic effect of this compound.

Part 2: The Dipeptidyl Peptidase (DPP) Family in Cancer

It is crucial to differentiate the synthetic compound this compound from the Dipeptidyl Peptidase (DPP) family of serine proteases. The roles of these enzymes in cancer are complex and can be context-dependent, with some members exhibiting tumor-suppressive and others promoting tumor progression.

-

DPP-IV/CD26: This is the most extensively studied member. Its expression is often dysregulated in cancer.[3] DPP-IV inhibitors (gliptins), used for type 2 diabetes, are being investigated for their potential in cancer therapy.[3] They can have direct cytotoxic effects on some cancer cells and can also modulate the anti-tumor immune response.[3] However, some studies suggest that DPP-IV inhibition might promote migration and invasion in certain cancer types.[3]

-

DPP3: Breast cancer-secreted DPP3 has been shown to promote lung metastasis by remodeling the vascular niche via the Rap1 signaling pathway.[4]

-

DPP9: DPP9 has diverse roles and can be involved in regulating cell survival, proliferation, and apoptosis. Overexpression of DPP9 induced intrinsic apoptosis in HepG2 human hepatoma cells.[5]

-

DPP2: Inhibition of DPP2 has been shown to induce apoptosis in resting, but not activated, lymphocytes, suggesting a potential therapeutic role in chronic lymphocytic leukemia (CLL).[6]

Conclusion

The synthetic polyphenol this compound is a promising anti-cancer agent with a multi-faceted mechanism of action that includes the induction of apoptosis via the UPR and ROS generation, and the inhibition of metastasis by targeting the Akt–IKK–NF-κB–MMP-9 pathway. Further research is warranted to fully elucidate its therapeutic potential. It is essential to distinguish this compound from the Dipeptidyl Peptidase family of enzymes, which also play significant but distinct roles in cancer biology. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of these pathways.

References

- 1. Effects of the novel polyphenol conjugate DPP-23 on head and neck squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The UPR inducer this compound inhibits the metastatic potential of MDA-MB-231 human breast cancer cells by targeting the Akt–IKK–NF-κB–MMP-9 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breast Cancer‐Secreted DPP3 Promotes Lung Metastasis by Remodelling the Vascular Niche in Lung via the Rap1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Selective Cytotoxicity of DPP23 in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic polyphenol derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, colloquially referred to as DPP23, has emerged as a promising candidate in oncology research due to its demonstrated selective cytotoxicity against a range of tumor cells, with minimal impact on non-transformed cells. This document provides a comprehensive technical overview of the core mechanisms, quantitative efficacy, and experimental methodologies associated with this compound. Its primary mode of action involves the induction of apoptosis through the Unfolded Protein Response (UPR) pathway, coupled with the inhibition of key cell survival and metastatic signaling cascades, notably the Akt-IKK-NF-κB axis. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The selective elimination of cancer cells remains a paramount objective in the development of novel chemotherapeutic agents. A significant challenge lies in designing molecules that can differentiate between malignant and healthy tissues to minimize off-target toxicity. This compound, a synthetic chalcone (B49325) derivative, has shown considerable promise in this regard. Studies have indicated that this compound preferentially induces apoptosis in various cancer cell lines, including those of pancreatic, colon, breast, and glioma origin, while exhibiting a favorable safety profile in non-transformed cells.[1] This selectivity is attributed to its ability to induce reactive oxygen species (ROS) accumulation and subsequent endoplasmic reticulum (ER) stress, triggering the UPR pathway—a cellular stress response to which cancer cells are often more sensitive.[2][3] Furthermore, this compound has been shown to impede tumor invasion and metastasis by targeting the Akt-IKK-NF-κB signaling pathway, which is frequently dysregulated in cancer.[1]

Quantitative Data on Cytotoxic Activity

The selective cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes.

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-20 | This compound inhibited cell viability in a dose-dependent manner. |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >20 | Exhibited lower sensitivity compared to MDA-MB-231 cells. |

| MIA PaCa-2 | Pancreatic Cancer | ~10 | This compound induced significant apoptosis at this concentration.[4] |

| Capan-1 | Pancreatic Cancer | N/A | Cytotoxic effects observed, but specific IC50 values are not readily available in the reviewed literature.[1] |

| HCT116 | Colon Cancer | ~10 | This compound demonstrated potent cytotoxic effects.[4] |

| HT1080 | Fibrosarcoma | N/A | Cytotoxic effects observed, but specific IC50 values are not readily available in the reviewed literature.[1] |

| U87MG | Glioblastoma | N/A | Cytotoxic effects observed, but specific IC50 values are not readily available in the reviewed literature.[1] |

| Normal Cells | Non-transformed cells | >50 | This compound showed significantly lower toxicity towards normal cells, indicating a favorable selectivity index.[1][2] |

Note: The IC50 values are approximate and compiled from various sources. "N/A" indicates that while cytotoxic effects were reported, specific IC50 values were not available in the cited literature.

Core Mechanisms of Action

Induction of the Unfolded Protein Response (UPR) and Apoptosis

This compound's primary mechanism for inducing selective cancer cell death is through the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[1][2][3] The UPR is a cellular stress response that is activated when misfolded proteins accumulate in the ER. While initially a pro-survival mechanism, prolonged or overwhelming ER stress triggers apoptosis. Cancer cells, due to their high metabolic rate and protein synthesis, are often more susceptible to ER stress-induced apoptosis.

Inhibition of the Akt-IKK-NF-κB Signaling Pathway

Beyond inducing apoptosis, this compound also exhibits anti-metastatic properties by inhibiting the Akt-IKK-NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and the expression of genes involved in inflammation and metastasis, such as Matrix Metalloproteinase-9 (MMP-9). By inhibiting Akt and IKK, this compound prevents the activation of NF-κB, a key transcription factor, thereby downregulating the expression of its target genes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's selective cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, IKK, p-IKK, NF-κB, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

-

Probe Loading: Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the cells and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Gelatin Zymography for MMP-9 Activity

This assay detects the activity of MMP-9.

-

Sample Preparation: Collect conditioned media from this compound-treated cells.

-

Zymography: Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Enzyme Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Incubate the gel in a developing buffer to allow for gelatin degradation by MMP-9.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.[5]

Conclusion

The synthetic polyphenol derivative this compound demonstrates significant potential as a selective anti-cancer agent. Its multifaceted mechanism of action, involving the induction of apoptosis via the UPR pathway and the suppression of the pro-survival and metastatic Akt-IKK-NF-κB signaling cascade, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide are intended to facilitate reproducible and rigorous evaluation of this compound and similar compounds in the ongoing search for more effective and less toxic cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of DPP23 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPP23, a synthetic chalcone (B49325) derivative identified as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, has emerged as a promising anti-tumor agent with a selective cytotoxic profile against cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis. The core of its action lies in the generation of reactive oxygen species (ROS), which subsequently triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). This cascade of events culminates in caspase-dependent programmed cell death. This document details the signaling pathways, presents quantitative data from various cancer cell lines, and provides comprehensive experimental protocols for studying this compound-induced apoptosis.

Core Mechanism of Action: The ROS-UPR Axis

This compound's pro-apoptotic activity is primarily mediated through the induction of oxidative stress. This is achieved by disrupting the cellular redox balance, leading to an accumulation of ROS. A key mechanism in this process is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. This compound has been shown to modulate the expression of genes involved in glutathione metabolism, most notably causing a significant upregulation of CHAC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1).[1][2] CHAC1 is known to degrade GSH, thereby sensitizing cancer cells to oxidative stress and subsequent apoptosis.[3][4][5]

The elevated levels of ROS trigger ER stress, leading to the activation of the UPR. The UPR is a complex signaling network that aims to restore ER homeostasis but can initiate apoptosis under conditions of prolonged or severe stress.[6][7] In the context of this compound-induced apoptosis, the Inositol-requiring enzyme 1 (IRE1) pathway of the UPR plays a significant role.[8][9][10] Activated IRE1 can recruit adaptor proteins like TNF receptor-associated factor 2 (TRAF2), leading to the activation of downstream kinases such as c-Jun N-terminal kinase (JNK), which in turn promotes apoptosis.[10][11] This signaling cascade ultimately converges on the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.[12][13]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Table 1: Effect of this compound on Apoptosis and Necrosis in FaDu Cells and Human Lymphocytes

| Cell Type | Treatment (24h) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |

| FaDu | Control | 92.3 | 2.0 | 5.1 |

| 40 µM this compound | 79.8 | 4.6 | 13.1 | |

| Lymphocytes | Control | 83.8 | 8.0 | 8.1 |

| 40 µM this compound | 52.3 | 44.2 | 3.4 |

Data extracted from a study on head and neck squamous cell carcinoma cells.

Table 2: Effect of this compound on Caspase Activation and PARP Cleavage in Cisplatin-Resistant Ovarian Cancer Cells (A2780/CisR)

| Treatment (10 µM this compound) | Time (hours) | Relative Band Intensity of Cleaved Caspase-7 | Relative Band Intensity of Cleaved PARP |

| 0 | Baseline | Baseline | |

| 12 | Increased | Increased | |

| 24 | Significantly Increased (P < 0.0001) | Significantly Increased (P < 0.0001) | |

| 48 | Sustained Increase | Sustained Increase |

Data represents densitometric analysis from immunoblotting, normalized to a loading control.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific cell lines and laboratory conditions.

Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MIA PaCa-2, HCT116, FaDu) in 6-well plates at a density that will ensure they are sub-confluent at the time of harvesting. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[14]

-

Cell Harvesting: Collect the culture medium containing floating cells. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the cells from the culture medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

-

Staining: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][16]

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Sample Preparation: Culture and treat cells on glass coverslips or chamber slides as described in section 4.1.

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes on ice.[17]

-

Equilibration: Wash the samples with PBS and then incubate with 100 µL of Equilibration Buffer for 5-10 minutes at room temperature.[18]

-

TdT Labeling: Prepare the TUNEL reaction mixture by adding TdT enzyme to the reaction buffer containing a fluorescently labeled dUTP (e.g., Br-dUTP followed by an anti-BrdU-FITC antibody). Remove the Equilibration Buffer and add 50 µL of the reaction mixture to each sample.[14]

-

Incubation: Incubate the samples for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Stopping the Reaction and Washing: Add stop buffer or wash the samples three times with PBS to terminate the reaction.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide. Mount the coverslips and visualize the fluorescence using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Analysis of Caspase Activation by Immunoblotting

This method is used to detect the cleavage and activation of key apoptotic proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 12, 24, 48 hours).[12] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-7, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.[12]

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[12]

Conclusion

This compound represents a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action, centered on the induction of ROS and subsequent ER stress-mediated activation of the UPR, offers a targeted approach for cancer therapy. The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Understanding the intricate signaling pathways involved in this compound-induced apoptosis is crucial for the development of novel and effective anti-cancer strategies.

References

- 1. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (this compound) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells | Semantic Scholar [semanticscholar.org]

- 3. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | CHAC1,2 cleaves GSH to OPRO and CysGly [reactome.org]

- 5. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress, Unfolded Protein Response, and Apoptosis in Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of endoplasmic reticulum stress in cell apoptosis induced by duck hepatitis A virus type 1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRE1 signaling regulates chondrocyte apoptosis and death fate in the osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. Annexin V Staining Protocol [bdbiosciences.com]

- 16. phnxflow.com [phnxflow.com]

- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. media.cellsignal.com [media.cellsignal.com]

Quantitative Analysis of DPP23 on Cellular ROS Production

An in-depth analysis of the modulatory effects of the novel compound DPP23 on the production of reactive oxygen species (ROS) is presented in this technical guide. Given that "this compound" is a designation for a proprietary or newly identified molecule not yet described in peer-reviewed literature, this document serves as a foundational guide to the experimental frameworks and conceptual pathways relevant to investigating its potential impact on cellular oxidative stress. The methodologies, data presentation formats, and signaling pathway diagrams provided herein are based on established standards in the field of oxidative stress research and are intended to guide researchers, scientists, and drug development professionals in their evaluation of this compound or other similar novel compounds.

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the effect of this compound on the production of reactive oxygen species in a cellular model, such as human umbilical vein endothelial cells (HUVECs).

Table 1: Dose-Dependent Effect of this compound on Intracellular ROS Levels

| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | % Change from Control | Standard Deviation (SD) | p-value (vs. Control) |

| 0 (Vehicle Control) | 10,500 | 0% | 850 | - |

| 1 | 9,800 | -6.7% | 720 | >0.05 |

| 10 | 7,200 | -31.4% | 610 | <0.01 |

| 50 | 4,100 | -61.0% | 350 | <0.001 |

| 100 | 2,800 | -73.3% | 280 | <0.001 |

Data represents arbitrary fluorescence units from 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay after 24 hours of treatment.

Table 2: Time-Course Effect of 50 µM this compound on Mitochondrial Superoxide Production

| Time (hours) | Mean Fluorescence Intensity (MFI) of MitoSOX Red | % Change from Baseline (t=0) | Standard Deviation (SD) | p-value (vs. t=0) |

| 0 | 1,200 | 0% | 110 | - |

| 1 | 1,150 | -4.2% | 95 | >0.05 |

| 6 | 850 | -29.2% | 70 | <0.01 |

| 12 | 620 | -48.3% | 55 | <0.001 |

| 24 | 480 | -60.0% | 40 | <0.001 |

Data represents arbitrary fluorescence units from MitoSOX Red assay, specific for mitochondrial superoxide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

This assay measures general intracellular ROS, primarily hydrogen peroxide. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Materials:

-

Cell line of interest (e.g., HUVECs)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

DCFH-DA probe (5 mM stock in DMSO)

-

This compound (stock solution in appropriate solvent)

-

Positive control (e.g., 100 µM H₂O₂)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Remove the culture medium and wash the cells twice with warm PBS.

-

Load the cells with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh culture medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control. Include a positive control group treated with H₂O₂.

-

Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

-

Measure the fluorescence intensity using a microplate reader.

-

Normalize the fluorescence readings to the cell number or protein concentration if significant cytotoxicity is observed.

-

Measurement of Mitochondrial Superoxide using MitoSOX Red

This assay specifically quantifies superoxide, a primary mitochondrial ROS. MitoSOX Red is a cell-permeable dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

-

Materials:

-

Cell line of interest

-

Culture medium

-

MitoSOX Red reagent (5 mM stock in DMSO)

-

This compound

-

Positive control (e.g., 2 µM Antimycin A)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer (Excitation/Emission: ~510 nm/~580 nm)

-

-

Procedure:

-

Culture cells to the desired confluency on glass-bottom dishes (for microscopy) or in culture flasks (for flow cytometry).

-

Treat the cells with this compound (e.g., 50 µM) or vehicle for the desired time points (e.g., 1, 6, 12, 24 hours).

-

At the end of each time point, remove the treatment medium and wash the cells with warm HBSS.

-

Load the cells with 5 µM MitoSOX Red in HBSS for 10 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Analyze the cells immediately. For microscopy, capture images and quantify the mean fluorescence intensity per cell. For flow cytometry, harvest the cells and analyze the geometric mean fluorescence intensity of the cell population.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanism of action of this compound and the experimental workflow.

The Role of DPP23 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPP23, chemically defined as (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, is a synthetic polyphenol derivative that has emerged as a molecule of interest in oncology research.[1][2] This technical guide provides a comprehensive overview of the function of this compound in various cell lines, with a focus on its anti-cancer properties. It details the molecular mechanisms, summarizes key quantitative data, and provides established experimental protocols for studying its effects.

Core Functions of this compound in Cancer Cell Lines

This compound has been shown to exert potent anti-cancer effects in a variety of cancer cell lines through multiple mechanisms:

-

Selective Induction of Apoptosis: this compound selectively triggers programmed cell death, or apoptosis, in cancer cells while reportedly sparing normal, healthy cells.[1][2] This selective cytotoxicity is a critical attribute for a potential therapeutic agent. One of the key mechanisms implicated in this process is the induction of the Unfolded Protein Response (UPR) pathway.[1]

-

Inhibition of Metastasis: A crucial aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. This compound has been demonstrated to inhibit the invasion and metastatic potential of cancer cells, particularly in highly aggressive breast cancer cell lines such as MDA-MB-231.[3]

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an accumulation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce cellular stress and damage, ultimately contributing to apoptotic cell death.

Signaling Pathways Modulated by this compound

A primary mechanism through which this compound exerts its anti-metastatic effects is by targeting the Akt-IKK-NF-κB signaling axis. This pathway is a critical regulator of genes involved in inflammation, cell survival, and invasion. This compound has been shown to inhibit the phosphorylation and activation of key proteins in this cascade, leading to the downregulation of target genes such as Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix and subsequent cell invasion.[3]

Below is a diagram illustrating the inhibitory effect of this compound on the TNFα-induced Akt-IKK-NF-κB signaling pathway.

Quantitative Data on this compound Function

The following tables summarize the quantitative effects of this compound on cancer cell lines from published studies.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | >5 | MTT | [1] |

| HLaC 78 | Head and Neck Squamous Cell Carcinoma | >5 | MTT | [1] |

| Cal 27 | Head and Neck Squamous Cell Carcinoma | >5 | MTT | [1] |

IC50: The half maximal inhibitory concentration.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Assay | Reference |

| FaDu | Control | 92.3 | 2.0 | 5.1 | Annexin V-PI | [1] |

| FaDu | 40 µM this compound | 79.8 | 4.6 | 13.1 | Annexin V-PI | [1] |

| Human Lymphocytes | Control | 83.8 | 8.0 | 8.1 | Annexin V-PI | [1] |

| Human Lymphocytes | 40 µM this compound | 52.3 | 44.2 | 3.4 | Annexin V-PI | [1] |

Annexin V-PI: Annexin V-propidium iodide flow cytometry assay.

Table 3: Inhibition of Cancer Cell Invasion by this compound

| Cell Line | Treatment | Relative Invasive Area (%) | Assay | Reference |

| MDA-MB-231 | Control (TNFα-induced) | 100 | 3D Spheroid Invasion | [3] |

| MDA-MB-231 | 10 µM this compound (TNFα-induced) | ~40* | 3D Spheroid Invasion | [3] |

*Value estimated from graphical representation in the cited study.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Workflow Diagram:

Protocol:

-

Insert Preparation: Rehydrate and coat the inserts of a 24-well transwell plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed serum-starved cells (e.g., 5 x 10^4 cells) in serum-free medium, with or without this compound, into the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

Conclusion

This compound is a promising synthetic molecule that demonstrates significant anti-cancer activity in various cell lines. Its ability to selectively induce apoptosis and inhibit metastasis by targeting key signaling pathways, such as the Akt-IKK-NF-κB axis, makes it a compelling candidate for further investigation in cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action of this compound and evaluate its therapeutic potential.

References

Unraveling DPP-23: A Technical Guide to a Pro-Apoptotic Chalcone Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive preliminary research overview of the compound commonly referred to as "Apoptosis Activator IX, DPP-23". Our investigation has resolved a significant discrepancy in publicly available information regarding its chemical identity. While often associated with the CAS number 1262887-77-3, which pertains to a diketopyrrolopyrrole derivative used in organic electronics, the compound marketed for its biological activity is, in fact, a chalcone (B49325) derivative. Based on its empirical formula (C18H18O4) and described biological activities, this guide identifies "DPP-23" as Metochalcone , with the IUPAC name (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and CAS number 18493-30-6.

This document details the pro-apoptotic and unfolded protein response (UPR)-inducing mechanisms of this chalcone derivative. It includes a summary of its biological activities, experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and development efforts.

Chemical Identity and Physicochemical Properties

Initial commercial listings for "Apoptosis Activator IX, DPP-23" incorrectly cite the CAS number for a diketopyrrolopyrrole derivative. The correct identification, based on its classification as a chalcone and its empirical formula, is Metochalcone.

| Property | Value | Reference |

| IUPAC Name | (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |

| Synonyms | 2',4,4'-Trimethoxychalcone, Metochalcone | [1] |

| CAS Number | 18493-30-6 | [1] |

| Molecular Formula | C18H18O4 | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: Induction of Apoptosis and the Unfolded Protein Response

Metochalcone, and chalcones in general, exert their anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the induction of cellular stress, leading to apoptosis.

2.1. Induction of Reactive Oxygen Species (ROS) and a G2/M Cell Cycle Arrest Metochalcone treatment has been shown to increase the intracellular concentration of reactive oxygen species (ROS) in cancer cells. This elevation in ROS can lead to oxidative damage to cellular components and trigger a G2/M phase cell cycle arrest, thereby inhibiting cell proliferation.

2.2. Triggering the Unfolded Protein Response (UPR) A key mechanism of action for this chalcone derivative is the induction of the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress. The UPR is a signaling pathway that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

2.3. Caspase-Mediated Apoptosis The culmination of ROS production and UPR activation is the initiation of apoptosis. This process is mediated by the activation of a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). Activated caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

2.4. Modulation of MAPK Signaling Treatment with "DPP-23" has been reported to induce the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK1/2, and p38 MAPK. These pathways are involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Experimental Protocols

3.1. Synthesis of Metochalcone (Claisen-Schmidt Condensation)

Metochalcone and other chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[4][5][6][7]

-

Reactants: 4-methoxybenzaldehyde (B44291) and 2,4-dimethoxyacetophenone.

-

Catalyst: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Solvent: Typically ethanol (B145695) or a solvent-free (grinding) method can be employed.[4][6]

-

Procedure (General):

-

Dissolve the substituted acetophenone and benzaldehyde in the chosen solvent.

-

Add the base catalyst to the mixture.

-

Stir the reaction at room temperature or with gentle heating until a precipitate forms.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.[8]

-

3.2. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

3.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the chalcone derivative for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of "DPP-23" (Chalcone Derivative)

| Cell Line | Cancer Type | Reported Effect |

| Capan-1 | Pancreatic Cancer | Growth Inhibition |

| MDA-MB-231 | Breast Cancer | Growth Inhibition |

| HCT116 | Colon Cancer | Growth Inhibition |

| HT1080 | Fibrosarcoma | Growth Inhibition |

Table 2: In Vivo Efficacy of "DPP-23" (Chalcone Derivative)

| Animal Model | Tumor Type | Dosage | Effect |

| Nude Mice | HCT116 Tumor Xenografts | 10 mg/kg, i.p., q.d. | Suppression of tumor growth |

Visualizations

Caption: Signaling pathway of Metochalcone (DPP-23) inducing apoptosis.

References

- 1. Metochalcone | C18H18O4 | CID 6063342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chalcone - Wikipedia [en.wikipedia.org]

- 3. New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

DPP23 as a potential anti-cancer agent

It appears there may be confusion in the scientific literature regarding "DPP" as an anti-cancer agent, with several different molecules and proteins being referred to by similar names. To provide you with an accurate and in-depth technical guide, please clarify which of the following you are interested in:

-

DPP23 (Apoptosis Activator IX): A synthetic chalcone (B49325) derivative, with the chemical name (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Research suggests it exerts anti-tumor activity by inducing ROS-mediated apoptosis and targeting the Akt-IKK-NF-κB-MMP-9 axis to inhibit metastasis.

-

DPP3 (Dipeptidyl peptidase III): A zinc metallopeptidase that has been associated with cancer progression through its interaction with the KEAP1-NRF2 oxidative stress pathway. Additionally, breast cancer-secreted DPP3 is suggested to promote lung metastasis by remodeling the vascular niche via the Rap1 signaling pathway.

-

DPP4 (Dipeptidyl peptidase-IV/CD26): A multifunctional cell surface protein. DPP4 inhibitors, originally developed as anti-diabetic agents, have shown anti-cancer properties by modulating pathways such as PI3K-AKT signaling.

Once you specify the molecule of interest, I can proceed with generating the detailed technical guide including quantitative data tables, experimental protocols, and signaling pathway diagrams as you requested.

An In-depth Technical Guide to Dipeptidyl Peptidase-4 (DPP-4)

A Note on Terminology: DPP23 vs. DPP-4

An initial search for "Dipeptidyl Peptidase 23" (this compound) did not yield information on a specific enzyme with this designation within the dipeptidyl peptidase family. The scientific literature extensively covers Dipeptidyl Peptidase-4 (DPP-4), a major therapeutic target for type 2 diabetes, and it is highly probable that the query refers to this enzyme. There is a commercially available small molecule compound designated "Apoptosis Activator IX, DPP-23", however, this is not an enzyme. Therefore, this guide will provide a comprehensive overview of the discovery and properties of Dipeptidyl Peptidase-4 (DPP-4).

Discovery and Core Properties of DPP-4

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, was first identified in 1966 as an aminopeptidase (B13392206) with unique substrate specificity[1]. It is a multifunctional serine exopeptidase that is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also exists in a soluble, catalytically active form in plasma[2][3].

Molecular Structure

Human DPP-4 is a glycoprotein (B1211001) composed of 766 amino acids[4][5][6]. It functions as a homodimer, with each monomer consisting of several distinct domains:

-

A transmembrane region (residues 7-28) that anchors the protein to the cell membrane[6][7][8].

-

A flexible stalk [6].

-

A large extracellular domain which is further divided into two main regions[5][7]:

-

An α/β hydrolase domain , which contains the catalytic triad (B1167595) (Ser630, Asp708, and His740)[7][9].

-

An eight-bladed β-propeller domain [9].

-

The active site of DPP-4 is located at the interface of the α/β hydrolase and β-propeller domains and is comprised of several subsites (S1, S2, S1', S2') that accommodate the N-terminal dipeptide of its substrates[6][10]. The S1 pocket is notably hydrophobic, which contributes to its substrate specificity[10].

Enzymatic Function and Substrates

The primary enzymatic function of DPP-4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides[3][4]. While proline and alanine (B10760859) in the penultimate position are preferred, other amino acids like glycine, serine, and valine can also be cleaved, albeit at a slower rate[3][4].

The most well-characterized physiological substrates of DPP-4 are the incretin (B1656795) hormones:

-

Glucagon-like peptide-1 (GLP-1)

-

Glucose-dependent insulinotropic polypeptide (GIP)

By cleaving and inactivating GLP-1 and GIP, DPP-4 plays a crucial role in glucose homeostasis[3][5][11]. Beyond the incretins, DPP-4 can act on a wide range of other substrates, including neuropeptides, chemokines, and growth factors, implicating it in various physiological processes beyond glycemic control[2][3].

Signaling Pathways and Biological Roles

The primary signaling pathway influenced by DPP-4 is the incretin pathway , which is central to glucose metabolism. DPP-4's role extends to immune regulation through its identity as CD26.

The Incretin Pathway

Following a meal, intestinal L-cells secrete GLP-1 and K-cells secrete GIP. These hormones then act on pancreatic β-cells to stimulate glucose-dependent insulin (B600854) secretion. GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety[4][5][12]. DPP-4 rapidly degrades and inactivates circulating GLP-1 and GIP, thus terminating their insulinotropic effects[4][6]. Inhibition of DPP-4 prolongs the action of these incretin hormones, leading to improved glycemic control in type 2 diabetes.

Immune Regulation

As the T-cell activation antigen CD26, DPP-4 is involved in immune responses. It is expressed on various immune cells, including T-cells, B-cells, and natural killer cells[13]. DPP-4/CD26 can modulate T-cell activation and proliferation. This has led to research into the immunomodulatory effects of DPP-4 inhibitors, with studies suggesting they can influence Th1/Th2 cytokine balance and regulate T-cell-mediated immune responses[13][14][15].

Quantitative Data: DPP-4 Inhibitors

A major class of oral anti-diabetic drugs, known as "gliptins," function by inhibiting DPP-4. Below is a summary of publicly available binding affinity and inhibitory concentration data for several common DPP-4 inhibitors.

| Inhibitor | Type | IC50 | Binding Affinity (KD) / Ki | Reference |

| Sitagliptin | Competitive | 19 nM | - | [16] |

| 15.97 µM (in live cells) | - | [17] | ||

| Vildagliptin | Competitive | 62 nM | - | [16] |

| Saxagliptin | Competitive, Covalent | 50 nM | - | [16] |

| Linagliptin | Competitive | 1 nM | - | [16] |

| Alogliptin | Competitive | 24 nM | - | [16] |

Note: IC50, KD, and Ki values can vary based on assay conditions, and the cell-based IC50 for Sitagliptin is notably higher, which can be attributed to factors like cell permeability and off-target effects in a more complex biological system.

Experimental Protocols: DPP-4 Inhibitor Screening

A common method for screening DPP-4 inhibitors is a fluorescence-based enzyme activity assay. This protocol is based on the use of a fluorogenic substrate.

Principle

The assay utilizes a non-fluorescent substrate, such as Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent Aminomethylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to DPP-4 activity. Potential inhibitors are added to the reaction, and a reduction in the fluorescence signal indicates inhibition of the enzyme.

Detailed Methodology

Materials:

-

Recombinant human DPP-4[18]

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[18]

-

Test inhibitors (dissolved in a suitable solvent like DMSO or assay buffer)[18]

-

Positive control inhibitor (e.g., Sitagliptin)[18]

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[18][19]

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-4 Assay Buffer.

-

Thaw recombinant DPP-4 on ice and dilute to the desired concentration in cold assay buffer.

-

Prepare a stock solution of the Gly-Pro-AMC substrate.

-

Prepare serial dilutions of the test inhibitors and the positive control inhibitor.

-

-

Assay Setup (in a 96-well plate):

-

100% Activity Wells (Negative Control): Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of solvent (without inhibitor).

-

Inhibitor Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of the test inhibitor dilution.

-

Positive Control Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of the Sitagliptin positive control.

-

Background Wells (No Enzyme): Add 40 µl of Assay Buffer and 10 µl of solvent.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µl of the diluted substrate solution to all wells.

-

-

Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

References

- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 13. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The new insights from DPP-4 inhibitors: their potential immune modulatory function in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 20. lifetechindia.com [lifetechindia.com]

Methodological & Application

Application Notes and Protocols for the Use of DPP-23 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPP-23, also known as Apoptosis Activator IX, is a cell-permeable chalcone (B49325) derivative that has been identified as a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS), induction of the unfolded protein response (UPR), and activation of key signaling pathways that culminate in programmed cell death. These characteristics make DPP-23 a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the use of DPP-23 in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

DPP-23 exerts its anti-cancer effects through a coordinated series of cellular events:

-

Induction of Reactive Oxygen Species (ROS): DPP-23 enhances the production of ROS within cancer cells, leading to oxidative stress. This is a key initiating event in its cytotoxic cascade.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of ROS and other cellular insults triggers stress in the endoplasmic reticulum (ER), leading to the activation of the UPR.

-

Activation of MAPK Signaling Pathways: Treatment with DPP-23 leads to the time-dependent phosphorylation of key mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK1/2, and p38 MAPK.

-

Induction of Apoptosis: The culmination of these stress signals is the induction of apoptosis, mediated by the activation of effector caspases such as caspase-3, -7, and -9.

-

Cell Cycle Arrest: DPP-23 has been shown to arrest the cell cycle at the G2/M phase in cancer cells.

Data Presentation

The following table summarizes the effective concentrations and observed effects of DPP-23 in various cancer cell lines. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore should be determined empirically.

| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effects |

| MIA PaCa-2 | Pancreatic Cancer | 10 µM | 24 hours | Induction of apoptosis, phosphorylation of ERK1/2, JNK1/2, and p38 MAPK.[1] |

| HCT116 | Colon Cancer | 10 µM | 24 hours | Inhibition of growth, induction of apoptosis.[1] |

| Capan-1 | Pancreatic Cancer | Not specified | Not specified | Inhibition of growth. |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Inhibition of growth. |

| HT1080 | Fibrosarcoma | Not specified | Not specified | Inhibition of growth. |

Experimental Protocols

Preparation of DPP-23 Stock Solution

DPP-23 is a solid that is soluble in DMSO.

-

Reconstitution: Dissolve DPP-23 in anhydrous DMSO to create a stock solution of 10-50 mg/mL.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the effect of DPP-23 on cell viability.

-

Materials:

-

Target cancer cells

-

96-well plate

-

DPP-23 stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of DPP-23 in complete medium.

-

Remove the medium from the wells and add 100 µL of the DPP-23 dilutions. Include untreated and vehicle-treated (DMSO) controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells by flow cytometry.

-

Materials:

-

DPP-23 treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometry tubes

-

-

Procedure:

-

Induce apoptosis by treating cells with the desired concentration of DPP-23 for the appropriate duration (e.g., 10 µM for 24 hours).[1]

-

Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

-

Materials:

-

DPP-23 treated and control cells

-

DCFH-DA stock solution (in DMSO)

-

Serum-free cell culture medium or PBS

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate or in appropriate culture dishes for flow cytometry.

-

The following day, remove the culture medium and wash the cells with warm serum-free medium or PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with serum-free medium or PBS to remove excess probe.

-

Add fresh pre-warmed medium containing DPP-23 at the desired concentration. Include appropriate controls.

-

Measure the fluorescence intensity at various time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) using a fluorescence microplate reader (Ex/Em = ~485/535 nm) or by flow cytometry.

-

Western Blot Analysis of Signaling Pathways

This protocol describes the detection of key proteins involved in the UPR and MAPK signaling pathways.

-

Materials:

-

DPP-23 treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-ATF4, anti-CHOP, anti-cleaved caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with DPP-23 for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

For phosphorylated proteins, it is recommended to strip the membrane and re-probe with an antibody against the total protein to normalize the results.

-

Visualizations

References

Application Notes and Protocols for In Vivo Evaluation of DPP23 in a Human Tumor Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo xenograft models are fundamental in preclinical oncology research, offering a crucial platform to assess the efficacy and potential toxicity of novel therapeutic agents within a living organism.[1] The utilization of human cancer cell lines allows for the investigation of tumor growth dynamics and therapeutic response in a setting that partially recapitulates the human tumor microenvironment.[1] This document outlines a detailed protocol for evaluating the hypothetical anti-tumor agent, DPP23, in a subcutaneous xenograft model. While "this compound" is used as a placeholder, the methodologies described herein are based on established practices and can be adapted for various experimental compounds.

Principle of the Xenograft Model

This protocol involves the subcutaneous implantation of a human cancer cell line into immunocompromised mice. These mice lack a fully functional immune system, which prevents the rejection of human cells and permits the formation of solid tumors.[1] The model is instrumental for assessing the anti-tumor activity of therapeutic interventions by monitoring key endpoints such as tumor growth and the general health of the animal.[1][2] For the context of this protocol, we will assume this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer and involved in cell proliferation, survival, and growth.[3][4][5]

Signaling Pathway of Interest: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes frequently implicated in cancer.[3][4] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), leads to cell proliferation and survival.[6][7] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][5] this compound is hypothesized to inhibit one or more key components of this pathway, thereby impeding tumor growth.

Experimental Protocols

Materials and Reagents

-

Human cancer cell line (e.g., A549, HCT116, etc.)[2]

-

Cell culture medium (e.g., DMEM, RPMI-1640) and supplements (FBS, penicillin-streptomycin)

-

Immunocompromised mice (e.g., Athymic Nude, SCID)[8]

-

This compound compound and vehicle solution

-

Matrigel (optional, for improved tumor take)[9]

-

Sterile PBS, syringes, and needles

-

Anesthesia and euthanasia agents

-

Calipers for tumor measurement

Cell Culture

-

Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain them in the logarithmic growth phase.

-

Prior to implantation, harvest the cells and resuspend them in sterile PBS or medium. Perform a cell count and assess viability (a viability of >90% is recommended).[1]

Animal Handling and Tumor Implantation

-

Acclimate the immunocompromised mice to the facility for at least one week before the experiment.

-

On the day of implantation, prepare a cell suspension at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).[1]

-